Ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . This reaction typically yields the desired naphthyridine derivative in moderate to high yields .
Chemical Reactions Analysis
Ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an antibacterial and anticancer agent . In materials science, it is used as a component in light-emitting diodes and dye-sensitized solar cells . Additionally, this compound is utilized in chemical biology as a molecular sensor and in self-assembly host-guest systems .
Mechanism of Action
The mechanism of action of ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as an antibacterial agent, it may inhibit bacterial enzymes or disrupt bacterial cell membranes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as 1,8-naphthyridine and 1,5-naphthyridine . While these compounds share a similar core structure, they differ in their substitution patterns and biological activities . For example, 1,8-naphthyridine derivatives are known for their antibacterial properties, whereas 1,5-naphthyridine derivatives exhibit a broader range of biological activities, including anticancer and anti-inflammatory effects .
Properties
Molecular Formula |
C11H10N2O4 |
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Molecular Weight |
234.21 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2-oxo-1H-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(16)8-9(14)6-3-4-12-5-7(6)13-10(8)15/h3-5H,2H2,1H3,(H2,13,14,15) |
InChI Key |
BFUDSGXVTFJZFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=NC=C2)NC1=O)O |
Origin of Product |
United States |
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